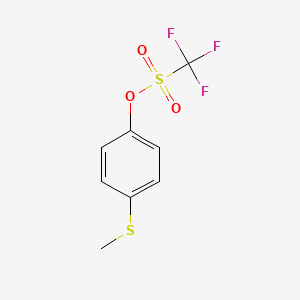![molecular formula C16H29NO3Si B14626587 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline CAS No. 55081-10-2](/img/structure/B14626587.png)
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is an organic compound that features a unique combination of aniline and silane functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline typically involves the reaction of 4-aminophenol with 3-chloropropylmethyldipropoxysilane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silane group can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halides like chlorides or bromides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aniline group can yield quinone derivatives, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the preparation of functionalized materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and as a coupling agent in the manufacture of advanced materials.
Mécanisme D'action
The mechanism of action of 4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline involves its interaction with specific molecular targets. The aniline group can participate in hydrogen bonding and π-π interactions, while the silane group can form covalent bonds with other silicon-containing compounds. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{3-[Trimethoxysilyl]propoxy}aniline
- 4-{3-[Triethoxysilyl]propoxy}aniline
- 4-{3-[Methyl(dimethoxy)silyl]propoxy}aniline
Uniqueness
4-{3-[Methyl(dipropoxy)silyl]propoxy}aniline is unique due to its specific combination of methyl and dipropoxy groups attached to the silane moiety. This structural feature imparts distinct chemical properties, such as enhanced solubility and reactivity, compared to other similar compounds.
Propriétés
Numéro CAS |
55081-10-2 |
|---|---|
Formule moléculaire |
C16H29NO3Si |
Poids moléculaire |
311.49 g/mol |
Nom IUPAC |
4-[3-[methyl(dipropoxy)silyl]propoxy]aniline |
InChI |
InChI=1S/C16H29NO3Si/c1-4-11-19-21(3,20-12-5-2)14-6-13-18-16-9-7-15(17)8-10-16/h7-10H,4-6,11-14,17H2,1-3H3 |
Clé InChI |
LUVGCUQHBSJWEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCO[Si](C)(CCCOC1=CC=C(C=C1)N)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



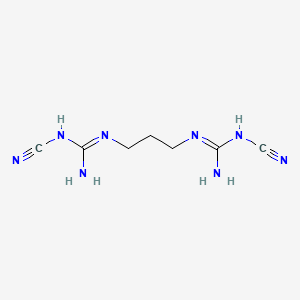
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
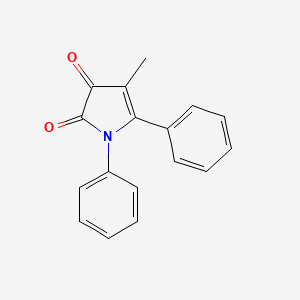

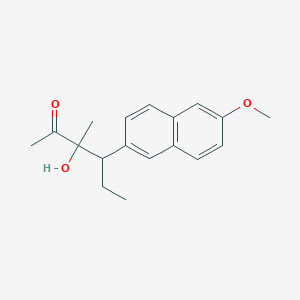
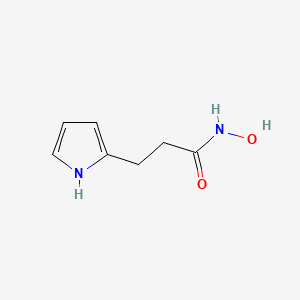
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
![1-Isocyanato-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B14626555.png)
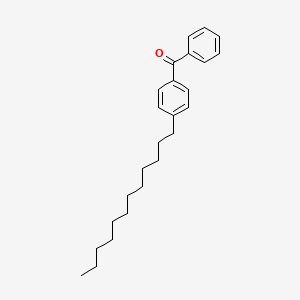

![[4,4-Bis(trifluoromethanesulfonyl)buta-1,3-dien-1-yl]benzene](/img/structure/B14626574.png)
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
